4-azido-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Azido-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with an azido group at the 4-position and a phenyl group at the 1-position.
Mechanism of Action
Target of Action
The primary targets of 4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine are EGFR WT, EGFR T790M, VGFR2, and Top-II . These targets are essential in cancer biology. EGFR and VGFR2 are receptor tyrosine kinases that play crucial roles in cell proliferation and survival . Top-II is a topoisomerase enzyme involved in DNA replication and transcription .
Mode of Action
4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine interacts with its targets by inhibiting their activity . The compound’s structure is similar to tyrosine and receptor kinase inhibitors, allowing it to bind to these targets and inhibit their function . This results in a decrease in cell proliferation and survival, particularly in cancer cells .
Biochemical Pathways
The inhibition of EGFR, VGFR2, and Top-II disrupts several biochemical pathways. These include pathways involved in cell proliferation, survival, and DNA replication . The disruption of these pathways leads to the death of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good pharmacokinetic profiles . These compounds are often designed to be irreversible kinase inhibitors, which can have improved biochemical efficacy and good pharmacokinetic or pharmacodynamic profiles .
Result of Action
The result of 4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine’s action is the death of cancer cells. The compound has been shown to have potent cytotoxicity, with variable degrees of potency and cell line selectivity in antiproliferative assays . For example, one of the compounds was found to be a potent non-selective dual EGFR/VGFR2 inhibitor, with inhibitory concentrations of 0.3 and 7.60 µM, respectively .
Biochemical Analysis
Biochemical Properties
4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the activity of VEGFR-2, a receptor tyrosine kinase that plays a crucial role in cell proliferation, growth, metabolism, motility, and apoptosis . This interaction suggests that 4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine could potentially influence various biochemical reactions within the cell.
Cellular Effects
The effects of 4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine on cells have been studied extensively. It has been found to exhibit significant antitumor activity against various cancer cell lines, including MDA-MB-468 and T-47D (breast cancer cell lines) . It has also been shown to inhibit the proliferation of these cells, suggesting that it could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine involves its interaction with various biomolecules. For instance, it has been found to inhibit the activity of VEGFR-2, which could potentially lead to changes in gene expression and enzyme activity . Furthermore, it has been suggested that 4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine could potentially bind to other biomolecules, leading to changes in their function .
Temporal Effects in Laboratory Settings
The effects of 4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine over time in laboratory settings have not been extensively studied. It has been found to exhibit significant antitumor activity against various cancer cell lines, suggesting that it could potentially have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine in animal models have not been extensively studied. It has been found to exhibit significant antitumor activity against various cancer cell lines, suggesting that it could potentially have dose-dependent effects .
Metabolic Pathways
The metabolic pathways that 4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine is involved in have not been extensively studied. It has been found to inhibit the activity of VEGFR-2, suggesting that it could potentially influence various metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine within cells and tissues have not been extensively studied. It has been found to inhibit the activity of VEGFR-2, suggesting that it could potentially be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of 4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine has not been extensively studied. It has been found to inhibit the activity of VEGFR-2, suggesting that it could potentially be localized to specific compartments or organelles within the cell .
Preparation Methods
The synthesis of 4-azido-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with sodium azide in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction typically proceeds through a nucleophilic substitution mechanism, where the azide ion replaces the chlorine atom to form the desired azido compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Azido-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate, which can be hydrolyzed to yield the corresponding amine.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, triphenylphosphine, and alkynes. The major products formed from these reactions include amines and triazoles .
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds and can be used in click chemistry reactions to form triazoles.
Biology: The compound has shown potential as a bioorthogonal reagent for labeling and tracking biomolecules in living systems.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
4-Azido-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
- **Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]
4-Aminopyrazolo[3,4-d]pyrimidine: This compound has an amino group instead of an azido group and exhibits different reactivity and biological activity.
Properties
IUPAC Name |
4-azido-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N7/c12-17-16-10-9-6-15-18(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAKLKRWGQVBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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